N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and they play a crucial role in various biological processes
Scientific Research Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form the pyrimidine ringThe reaction conditions often involve the use of catalysts such as ZnCl2 or CuCl, and solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, potentially leading to the disruption of DNA replication and transcription processes. These interactions are mediated through hydrogen bonding and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
2-aminopyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4-propylbenzamide: A compound with similar functional groups but lacking the pyrimidine ring.
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide is unique due to its combination of the pyrimidine ring with the ethyl and propylbenzamide groups. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler pyrimidine derivatives .
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-4-13-5-7-14(8-6-13)15(20)17-10-12-19-11-3-9-18-16(19)21/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICFEFEHLFMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2C=CC=NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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